6-Iodoisoquinoline-1,3(2h,4h)-dione
Description
Structure
3D Structure
Properties
CAS No. |
501130-52-5 |
|---|---|
Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
6-iodo-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |
InChI Key |
DOFDUURUEYYBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C(=O)NC1=O |
Origin of Product |
United States |
The Isoquinoline 1,3 2h,4h Dione Scaffold: a Privileged Structure in Chemical Research
The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a prominent structural motif in a multitude of biologically active compounds. nih.govnih.gov Its prevalence in natural products and synthetic molecules with therapeutic potential has established it as a "privileged scaffold" in medicinal chemistry. nih.gov Researchers have been drawn to this class of compounds for over a century, investigating their potential as hypnotic agents since the 1920s. nih.gov In more recent years, their biological activities have been explored in various contexts, including as inhibitors of enzymes like HIV-1 integrase and aldose reductase (ALR2), and as antagonists for progesterone (B1679170) receptors. nih.gov
The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold allows for functionalization at various positions, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govresearchgate.net This adaptability has made it a cornerstone in the development of new therapeutic agents and chemical probes. ontosight.ai
Halogenated Isoquinoline 1,3 2h,4h Diones: Enhancing Synthetic and Biological Potential
The introduction of halogen atoms, such as iodine, into the isoquinoline-1,3(2H,4H)-dione framework significantly expands its synthetic utility and can modulate its biological activity. Halogenated organic compounds are crucial in synthetic chemistry as they can serve as versatile intermediates for a variety of coupling reactions, allowing for the construction of more complex molecular architectures.
In the context of chemical biology, halogenation can influence a molecule's pharmacokinetic and physicochemical properties. For instance, the introduction of a fluorine atom is a well-documented strategy to enhance the metabolic stability and binding affinity of drug candidates. nih.gov While research on iodinated analogs is less extensive, the presence of an iodine atom offers unique opportunities for further chemical modification through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This makes 6-iodoisoquinoline-1,3(2H,4H)-dione a valuable building block for creating a diverse range of derivatives.
A Specific Focus: the Research Significance of 6 Iodoisoquinoline 1,3 2h,4h Dione
The specific placement of an iodine atom at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core has been a subject of targeted investigation. This particular substitution pattern has been shown to be advantageous for enhancing the inhibitory activity of certain compounds. For example, in a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives developed as inhibitors of cyclin-dependent kinase 4 (CDK4), the introduction of an aryl or heteroaryl substituent at the C-6 position led to a significant enhancement in inhibitory potency. nih.gov This suggests that the 6-position is a critical site for modification to achieve desired biological effects. The synthesis of C-6 analogs has been identified as a key step in developing novel chemotypes for potential therapeutic applications. researchgate.net
Key Research Areas in Isoquinoline 1,3 2h,4h Dione Chemistry
Direct Synthetic Routes to 6-Iodoisoquinoline-1,3(2H,4H)-dione
Currently, specific and direct synthetic methodologies for this compound are not extensively documented in publicly available scientific literature. However, the synthesis of a closely related isomer, 7-Iodoisoquinoline-1,3(2H,4H)-dione, has been reported, suggesting that similar strategies could potentially be adapted for the 6-iodo analog. bldpharm.comcookechem.com The synthesis of such compounds often involves the cyclization of appropriately substituted precursors.
General Methodologies for the Construction of the Isoquinoline-1,3(2H,4H)-dione Core Structure
The development of simple, mild, green, and efficient synthetic methods for the isoquinoline-1,3(2H,4H)-dione core has been a major focus for synthetic chemists. rsc.org A variety of innovative strategies have been established, which can be broadly categorized as follows:
Cascade Cyclization and Annulation Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates.
Radical cascade reactions starting from acryloylbenzamides have emerged as a powerful tool for the synthesis of isoquinoline-1,3(2H,4H)-diones. rsc.orgrsc.org These reactions can be initiated by various radical precursors containing elements such as carbon, sulfur, phosphorus, nitrogen, bromine, and silicon. rsc.orgrsc.org For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes can generate isoquinoline-1,3(2H,4H)-dione derivatives in good yields under mild, metal-free, and solvent-free conditions. nih.govrsc.org This process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. nih.govrsc.org
Another example is the base-promoted cascade radical difluoroalkylation/cyclization of acrylamides with ethyl bromodifluoroacetate (ICF2COOEt) to produce CF2-containing isoquinoline-1,3-diones. researchgate.net This transition-metal-free and catalyst-free method provides an alternative route to difluoroester-substituted nitrogen-containing heterocycles. researchgate.net
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
| N-alkyl-N-methacryloylbenzamide, Aryl aldehydes | Mild, metal-free, solvent-free | Isoquinoline-1,3(2H,4H)-dione derivatives | nih.govrsc.org |
| Acrylamides, ICF2COOEt | Base-promoted, transition-metal-free, catalyst-free | CF2-containing isoquinoline-1,3-diones | researchgate.net |
| N-alkyl-N-methacryloylbenzamides, Ethers/Arylsulfonohydrazides | Radical-mediated | Ether- and arylsulfonyl-substituted isoquinoline-1,3(2H,4H)-diones | acs.org |
Oxidative cross-coupling reactions provide another avenue for the construction of the isoquinoline-1,3(2H,4H)-dione scaffold. A notable example is the reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes, which proceeds via oxidative cross-coupling of the activated alkene with the aldehyde, followed by intramolecular radical addition. nih.govrsc.org Iron-catalyzed radical oxidative cross-coupling reactions have also been explored for the synthesis of related heterocyclic systems, indicating the potential of this strategy. nih.gov
More recently, an iron-catalyzed oxidative cross-coupling between quinoxalinones and indoles has been developed, highlighting the utility of iron catalysts in facilitating the formation of key intermediates for subsequent oxidation. nih.gov While not directly applied to isoquinoline-1,3(2H,4H)-diones, this methodology showcases a promising approach for C-C bond formation in related nitrogen heterocycles. nih.gov
The development of metal-free and organocatalytic synthetic methods is a significant goal in modern organic chemistry due to their environmental and economic benefits.
Metal-free radical cascade cyclizations have been successfully employed for the synthesis of indolo[2,1-α]isoquinoline derivatives from 2-aryl-N-acryloyl indoles and keto acids under an air atmosphere. rsc.org This approach demonstrates good functional group tolerance under mild conditions. rsc.org Furthermore, base-catalyzed hydroxylation of isoquinoline-1,3(2H,4H)-diones using air as the oxidant has been achieved under transition-metal-free and reductant-free conditions. acs.org
Organocatalytic strategies have also proven effective. For example, the enantioselective synthesis of highly functionalized hydroisoquinolines can be achieved through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals. rsc.org
Visible-Light-Mediated and Photochemical Syntheses
Visible-light-mediated and photochemical reactions have gained prominence as powerful and sustainable methods in organic synthesis.
A visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides has been developed for the synthesis of perfluorinated isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides. acs.org This method allows for the incorporation of a variety of perfluorinated groups under mild conditions. acs.orgjsu.edu.cn
Photochemical methods have also been utilized for the functionalization of isoquinoline-1,3(2H,4H)-diones. nih.gov For instance, 4-diazoisoquinoline-1,3(2H,4H)-diones can undergo photochemical O-H insertion reactions to introduce fluorinated moieties. nih.gov A controlled radical cyclization cascade of o-alkynylated benzamides can lead to isoquinoline-1,3,4(2H)-triones through a metal-free photoredox-catalyzed amidyl N-centered radical addition. nih.gov
| Method | Starting Materials | Key Features | Product | Reference(s) |
| Visible-Light-Induced Carboperfluoroalkylation | N-alkyl-N-methacryloyl benzamides, Perfluoroalkyl iodides/bromides | Mild conditions, incorporates various Rf groups | Perfluorinated isoquinoline-1,3(2H,4H)-diones | acs.org |
| Photochemical O-H Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-diones | Introduction of fluorinated moieties | Functionalized isoquinoline-1,3(2H,4H)-diones | nih.gov |
| Metal-Free Photoredox Catalysis | o-Alkynylated benzamides | Amidyl N-centered radical addition | Isoquinoline-1,3,4(2H)-triones | nih.gov |
Reactivity of the Iodinated Position (C-6) in this compound
The carbon-iodine bond at the C-6 position of this compound is the most reactive site for many chemical transformations, particularly for transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to low-valent metal catalysts.
Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation (e.g., Suzuki, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of aryl iodides is well-established, allowing for predictions of its behavior in these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid or its ester. The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl > F, making the iodo-substituted isoquinolinedione an excellent candidate for this reaction. researchgate.net Anhydrous conditions in solvents like toluene (B28343) are often favored for electron-rich boronic acids, while aqueous solvent mixtures such as DME/water are suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net
The Heck reaction provides a method for the arylation of alkenes. It involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govorganic-chemistry.orglibretexts.org The reaction of this compound with various alkenes would be expected to yield 6-alkenyl-substituted isoquinoline-1,3(2H,4H)-diones. The mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a broad scope of amines under relatively mild conditions. youtube.com
| Cross-Coupling Reaction | Reactants | Expected Product | Catalyst/Reagents |
| Suzuki-Miyaura | This compound, Arylboronic acid | 6-Arylisoquinoline-1,3(2H,4H)-dione | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |
| Heck Reaction | This compound, Alkene | 6-Alkenylisoquinoline-1,3(2H,4H)-dione | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Buchwald-Hartwig | This compound, Amine | 6-Amino-isoquinoline-1,3(2H,4H)-dione | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is generally challenging without the presence of strong electron-withdrawing groups activating the aromatic ring. The isoquinoline-1,3(2H,4H)-dione moiety itself provides some electron-withdrawing character, but typically, additional activation is required for SNAr to proceed efficiently with common nucleophiles.
Halogen-Directed Functionalization
The iodine substituent at C-6 can be utilized in halogen-metal exchange reactions, for example, with organolithium or Grignard reagents, to generate a nucleophilic C-6 carbanion. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. However, the compatibility of the dione (B5365651) functionality with these strong organometallic reagents needs to be considered, as side reactions at the carbonyl groups are possible.
Transformations at Other Positions of the Isoquinoline-1,3(2H,4H)-dione Core
Beyond the reactivity of the C-6 iodo group, the isoquinoline-1,3(2H,4H)-dione scaffold allows for functionalization at other positions, notably at C-4 and N-2.
C-4 Functionalization (e.g., Hydroxylation, Sulfonylation, Alkylation)
The C-4 position of the isoquinoline-1,3(2H,4H)-dione ring is an active methylene (B1212753) group and can be functionalized through various reactions.
Hydroxylation: Base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones has been established as an efficient method to introduce a hydroxyl group at the C-4 position. This reaction proceeds under mild, transition-metal-free, and reductant-free conditions, using air as the oxidant. The resulting 4-hydroxyisoquinoline-1,3(2H,4H)-diones can be further transformed into hydroxylated tetrahydroisoquinoline core structures.
Sulfonylation: The synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be achieved via a visible-light-promoted tandem radical cyclization and sulfonylation reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. nih.gov This method provides access to a range of sulfonylated derivatives in good to excellent yields. nih.gov
Alkylation: The C-4 position can be alkylated, for instance, through an asymmetric γ-alkylation of enals onto olefins bearing a phosphonate (B1237965) substituent, followed by an intramolecular Horner-Wadsworth-Emmons reaction. nih.gov Additionally, enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been demonstrated, showcasing the versatility of the C-4 position for introducing various substituents. nih.govresearchgate.net
| C-4 Functionalization | Reagents/Conditions | Product |
| Hydroxylation | Base, Air | 4-Hydroxyisoquinoline-1,3(2H,4H)-dione |
| Sulfonylation | Sulfonyl chlorides, fac-Ir(ppy)₃, visible light | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione |
| Alkylation | Varies depending on the specific method | 4-Alkylisoquinoline-1,3(2H,4H)-dione |
N-Substitution Reactions (N-2) and Alkylation Patterns
The nitrogen atom at the N-2 position of the isoquinoline-1,3(2H,4H)-dione core is a secondary amine and can be readily substituted, most commonly through alkylation. Various alkylating agents can be employed in the presence of a base to introduce a wide range of alkyl or aryl groups. For instance, N-methylation can be achieved using formalin and a reducing agent like sodium cyanoborohydride. nih.gov In other systems, reactions with alkyl halides or tosylates in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF have been shown to be effective for N-alkylation. akademisains.gov.my The choice of base and solvent can be critical in achieving selective N-alkylation over potential O-alkylation of the enolizable dione system. nih.gov
Directed C-H Functionalization Strategies
The isoquinoline (B145761) scaffold is a prime candidate for directed C-H functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.govnih.govnih.gov While specific studies on this compound are not extensively documented, the principles of directed C-H activation on related systems provide a strong basis for predicting its reactivity.
Transition metal catalysis, particularly with rhodium, has been instrumental in the C-H functionalization of various isoquinoline derivatives. nih.govnih.govnih.gov In these reactions, a directing group on the nitrogen atom of the isoquinoline core coordinates to the metal center, bringing it in close proximity to an ortho C-H bond. This facilitates the cleavage of the C-H bond and subsequent insertion of a coupling partner.
In the context of this compound, the N-acyl group of the dione moiety can potentially act as a directing group. However, the presence of the iodine atom at the 6-position introduces another reactive site. The C-I bond can undergo oxidative addition to a low-valent metal catalyst, initiating cross-coupling reactions. The competition between C-H activation and C-I bond activation would be a key factor in determining the reaction outcome.
Table 1: Potential Directed C-H Functionalization Reactions of this compound
| Catalyst System | Coupling Partner | Potential Product | Mechanistic Pathway |
| Rh(III) | Alkenes/Alkynes | 7-alkenylated/alkynylated-6-iodoisoquinoline-1,3(2H,4H)-dione | Directed C-H activation at C7 |
| Pd(0) | Boronic acids | 6-arylisoquinoline-1,3(2H,4H)-dione | Suzuki cross-coupling at C6 |
| Cu(I) | Azides | 6-azidoisoquinoline-1,3(2H,4H)-dione | Ullmann-type coupling at C6 |
It is also plausible that the iodine substituent itself could act as a directing group, facilitating C-H activation at the adjacent C5 or C7 positions. Further research is needed to elucidate the specific reactivity of this compound in directed C-H functionalization reactions.
Radical Reactions and Their Mechanisms Involving the Isoquinolinedione Framework
The isoquinoline-1,3(2H,4H)-dione scaffold is amenable to a variety of radical reactions, offering a powerful avenue for the synthesis of complex derivatives. rsc.orgresearchgate.netrsc.org The presence of the electron-withdrawing dione moiety and the reactive C-I bond in this compound further enhances its potential in radical chemistry. Radical reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. libretexts.orgyoutube.com
Oxidative radical processes involve the generation of a radical species through an oxidation event, often initiated by a single-electron transfer (SET) from the substrate to an oxidant. sigmaaldrich.comnih.govnih.gov In the case of this compound, the nitrogen atom of the imide or the aromatic ring could potentially undergo oxidation to form a radical cation.
One plausible scenario involves the reaction of this compound with a strong oxidizing agent, leading to the formation of an N-centered radical. This radical could then participate in intramolecular cyclization reactions or intermolecular additions to suitable radical acceptors. Photoredox catalysis, using a suitable photosensitizer, could also be employed to initiate such oxidative radical transformations under mild conditions. nih.gov
Reductive radical processes are initiated by the transfer of an electron to the substrate, forming a radical anion. quora.comyoutube.com The C-I bond in this compound is a prime site for reductive cleavage. Upon single-electron reduction, the C-I bond can fragment to generate an aryl radical at the C6 position and an iodide ion. quora.com This aryl radical is a highly reactive intermediate that can undergo a variety of subsequent reactions.
Table 2: Potential Reductive Radical Reactions of this compound
| Reagent/Condition | Intermediate | Potential Product | Reaction Type |
| Bu3SnH, AIBN | C6-aryl radical | Isoquinoline-1,3(2H,4H)-dione | Radical dehalogenation libretexts.org |
| Electron donor (e.g., Na, photoredox catalyst) | C6-aryl radical | Dimerized or trapped products | Reductive coupling/trapping |
| 1,6-dienes | C6-aryl radical | Cyclized products | Radical cascade cyclization nih.gov |
The generated aryl radical can be trapped by hydrogen atom donors like tributyltin hydride (Bu3SnH) to afford the de-iodinated product, isoquinoline-1,3(2H,4H)-dione. libretexts.org Alternatively, in the absence of a trapping agent, the radical can participate in intermolecular or intramolecular addition reactions, leading to the formation of more complex molecular architectures. libretexts.org
Oxidative and Reductive Transformations of the Dione Moiety
Oxidation of the dione moiety is challenging due to the electron-withdrawing nature of the carbonyl groups. However, under harsh oxidative conditions, cleavage of the dione ring could potentially occur.
More commonly, the dione can undergo reduction. The two carbonyl groups can be selectively or fully reduced. Partial reduction of one carbonyl group would lead to the formation of a hydroxylactam. Complete reduction of both carbonyls, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding diamine, though this would likely also reduce the imide bond.
Table 3: Potential Reduction Products of the Dione Moiety in this compound
| Reducing Agent | Potential Product |
| NaBH4 | 6-Iodo-1-hydroxy-3,4-dihydroisoquinolin-3(2H)-one |
| LiAlH4 | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-1,3-diol |
Ring-Opening and Rearrangement Reactions of the Isoquinoline-1,3(2H,4H)-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione scaffold, being a cyclic imide, is susceptible to ring-opening reactions under both acidic and basic conditions. researchgate.net Hydrolysis, for instance, would lead to the formation of a dicarboxylic acid derivative.
Under basic conditions, saponification would cleave the imide ring to yield a salt of a 2-(carboxymethyl)benzoic acid derivative. Acid-catalyzed hydrolysis would yield the corresponding free dicarboxylic acid. These reactions proceed through nucleophilic attack at one of the carbonyl carbons, followed by ring opening.
Rearrangement reactions of the isoquinoline-1,3(2H,4H)-dione scaffold itself are less common. However, under specific conditions, such as photochemical or thermal activation, rearrangements involving the dione moiety or the aromatic ring could potentially be induced. For instance, photochemical reactions of related 4-diazoisoquinoline-1,3(2H,4H)-diones have been shown to lead to various functionalized products. nih.govresearchgate.net While not a direct rearrangement of the core scaffold, these reactions highlight the potential for complex transformations under specific stimuli.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis and Proton Environment Assessment
A ¹H NMR spectrum for this compound would be expected to provide key information. The analysis would focus on the chemical shifts (δ) of the aromatic protons and the methylene protons at the C-4 position. The presence of the electron-withdrawing iodine atom at the C-6 position would influence the electronic environment of the nearby protons, causing predictable downfield shifts. Specifically, one would expect to observe distinct signals for the protons at C-5, C-7, and C-8, with their coupling patterns (singlets, doublets, triplets) revealing their spatial relationships. The methylene protons at C-4 would likely appear as a singlet, and the N-H proton of the imide would also produce a characteristic signal. However, no experimentally obtained spectra are available to confirm these hypotheses or to provide exact chemical shift and coupling constant values.
¹³C NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum is crucial for mapping the carbon framework of a molecule. For this compound, this would involve identifying the signals for the nine carbon atoms. The two carbonyl carbons (C-1 and C-3) would resonate at the most downfield positions (typically in the 160-180 ppm range). The carbon atom directly bonded to the iodine (C-6) would show a characteristic chemical shift, and the remaining aromatic and aliphatic carbons would have distinct signals based on their electronic environments. Without access to spectral data, a precise assignment of the carbon skeleton is not possible.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the compound's structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the relationships between the aromatic protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over two or three bonds) between protons and carbons, which is vital for confirming the assembly of the entire molecular structure, including the placement of the iodine atom and the fusion of the rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to confirm the three-dimensional structure.
The absence of any published 2D NMR data for this compound means that this level of detailed structural confirmation cannot be performed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elucidation of its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of its exact molecular formula (C₉H₆INO₂). The expected monoisotopic mass would be approximately 286.9443 g/mol . This precise measurement helps to distinguish the compound from other molecules with the same nominal mass. No published HRMS data for this compound could be located.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would allow for the detection of the protonated molecule, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion. Further fragmentation analysis (MS/MS) would involve isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information, often revealing the loss of specific functional groups. For this compound, characteristic fragments might include the loss of iodine, carbon monoxide, or parts of the heterocyclic ring. However, without experimental ESI-MS data, the fragmentation pathway remains speculative.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR spectral data for this compound, which would detail the characteristic absorption frequencies for its functional groups (e.g., C=O, N-H, C-I, and aromatic C-H bonds), have not been reported.
X-ray Diffraction Analysis for Solid-State Structural Determinants
A crystallographic study of this compound has not been published. Therefore, information on its crystal system, unit cell parameters, bond lengths, intermolecular forces, and solid-state conformation is currently unknown.
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Computational and Theoretical Investigations of 6 Iodoisoquinoline 1,3 2h,4h Dione Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Iodoisoquinoline-1,3(2H,4H)-dione, these methods would provide a detailed picture of its electronic landscape and structural parameters.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For derivatives of the related isoindoline-1,3-dione, DFT calculations have been employed to explore structural insights. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for optimizing the geometry of such heterocyclic systems. nih.govresearchgate.netresearchgate.net These calculations would yield crucial information for this compound, such as bond lengths, bond angles, and dihedral angles, which are essential for understanding its stability and reactivity.
Table 1: Hypothetical Data Table for Calculated Ground State Geometrical Parameters of this compound using DFT
| Parameter | Calculated Value (Exemplary) |
| C-I Bond Length | ~2.10 Å |
| C=O Bond Lengths | ~1.22 Å |
| N-H Bond Length | ~1.01 Å |
| Ring Planarity | Near-planar |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound, as such data is not currently available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.netnih.govscirp.orgresearchgate.netaimspress.com A smaller energy gap generally suggests higher reactivity. For related isoindoline-1,3-dione derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.9-4.1 eV. nih.govresearchgate.netresearchgate.net Analysis of the HOMO and LUMO electron density distributions in this compound would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Data Table for Calculated Frontier Molecular Orbital Properties of this compound
| Property | Calculated Value (Exemplary) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound, as such data is not currently available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods, particularly DFT, can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data. researchgate.netsid.ir While NMR data for some isoquinoline (B145761) derivatives are available, specific predicted shifts for the 6-iodo variant have not been reported. nih.govrsc.orgmdpi.comuncw.edu
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Barrier Calculations
To understand how this compound might be synthesized or how it participates in further reactions, computational chemists can model the entire reaction pathway. This involves locating the transition states—the highest energy points along the reaction coordinate—and calculating the energy barriers (activation energies). For example, in the synthesis of related 5,6-diaroylisoindoline-1,3-diones, DFT has been used to determine that the C-C bond formation is the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. nih.govresearchgate.netresearchgate.net Similar calculations for reactions involving this compound would clarify its reactivity and the feasibility of various synthetic routes.
Exploration of Radical Intermediates and Reaction Energy Profiles
The synthesis of the isoquinoline-1,3(2H,4H)-dione core often proceeds through radical cascade reactions. researchgate.netrsc.orgrsc.org Computational modeling can be employed to study the stability and reactivity of potential radical intermediates that may form during reactions involving this compound. By mapping out the complete reaction energy profile, including the energies of reactants, intermediates, transition states, and products, researchers can gain a comprehensive understanding of the reaction mechanism. This would be particularly relevant for predicting how the iodine substituent at the 6-position influences the regioselectivity and stereoselectivity of such radical reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, enabling researchers to correlate the physicochemical properties of a series of compounds with their biological activities. For the isoquinoline-1,3(2H,4H)-dione class of compounds, 3D-QSAR studies have been particularly insightful in guiding the molecular design of potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression and a target in cancer therapy. researchgate.netplos.org
One significant study performed 3D-QSAR analysis on a dataset of 48 substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net This research utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The CoMSIA model, in particular, demonstrated strong predictive power, with a cross-validated correlation coefficient (r²cv) of 0.707 and a non-cross-validated correlation coefficient (r²) of 0.988. researchgate.net The high statistical significance of this model indicates its reliability in predicting the CDK4 inhibitory activity of new compounds based on their structural features.
Another comprehensive study on a larger dataset of 81 isoquinoline-1,3(2H,4H)-dione derivatives further solidified the understanding of their structure-activity relationships. plos.org This work also developed robust CoMFA and CoMSIA models. The CoMSIA model from this study yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.641 and a non-cross-validated correlation coefficient (r²) of 0.933 for the training set of 66 compounds. plos.org The predictive ability of this model was further confirmed with an external test set of 15 compounds, achieving a predictive r² of 0.769. plos.org
The contour maps generated from these CoMSIA models provide a visual guide for molecular design. These maps highlight regions where steric bulk, electrostatic interactions (positive or negative charge), hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for enhancing inhibitory activity. For instance, the models revealed that all five physicochemical fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are crucial for the CDK4 inhibitory activity of this class of compounds. plos.org This detailed structural insight is invaluable for designing new, more potent isoquinoline-1,3(2H,4H)-dione derivatives with improved therapeutic potential.
| QSAR Model Statistics for Isoquinoline-1,3(2H,4H)-dione Derivatives as CDK4 Inhibitors | |
| Study | QSAR Model |
| Study 1 | CoMSIA |
| Zheng et al. | CoMFA |
| Zheng et al. | CoMSIA |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To complement QSAR studies, molecular docking and molecular dynamics simulations provide a more dynamic and detailed picture of how ligands like this compound interact with their biological targets. These computational techniques are essential for predicting binding modes, identifying key interaction sites, and analyzing the affinity and specificity of ligand-target complexes.
Prediction of Binding Modes and Interaction Sites
Molecular docking studies on substituted isoquinoline-1,3(2H,4H)-diones have been instrumental in elucidating their binding mode within the ATP-binding pocket of CDK4. researchgate.netplos.org In these studies, the isoquinoline-1,3(2H,4H)-dione core typically serves as a scaffold that orients the various substituents to interact with key residues in the active site.
The bioactive conformation of the template compound used for the 3D-QSAR studies was determined through molecular docking into a homology model of CDK4. researchgate.net This approach ensures that the alignment of the molecules in the QSAR model is biologically relevant. A more detailed docking analysis was performed in a separate study using the Surflex-Dock program with the crystal structure of CDK4. plos.org
Analysis of Binding Affinity and Specificity based on Structural Features
The binding affinity of the isoquinoline-1,3(2H,4H)-dione derivatives is quantified by scoring functions within the docking programs. These scores provide an estimation of the binding free energy and are used to rank different compounds and predict their potency. The docking studies have shown a good correlation between the calculated docking scores and the experimentally determined inhibitory activities (IC50 values), further validating the predicted binding modes. plos.org
The analysis of the docked poses reveals the structural features that are critical for high binding affinity and specificity. For instance, the presence of a hydrogen bond donor group at a specific position on a substituent might be crucial for interacting with a particular residue in the CDK4 active site. Similarly, a bulky hydrophobic group at another position could enhance binding by occupying a hydrophobic pocket.
The specificity of these compounds for CDK4 over other kinases, such as CDK2, is also a key aspect addressed by these computational studies. By comparing the active sites of different kinases and analyzing the docked poses of the inhibitors, researchers can identify subtle differences that can be exploited to design more selective compounds. For example, a substituent that forms a favorable interaction in the CDK4 active site might cause a steric clash in the CDK2 active site, thus conferring selectivity.
Advanced Research Applications of 6 Iodoisoquinoline 1,3 2h,4h Dione Derivatives
Strategic Role as a Synthetic Intermediate in Complex Molecule Construction
The inherent reactivity of the 6-iodoisoquinoline-1,3(2H,4H)-dione core makes it a pivotal building block in the synthesis of more elaborate molecules. The presence of the iodine atom at the C-6 position is particularly advantageous, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This capability facilitates the introduction of a wide range of substituents, thereby enabling the generation of diverse chemical libraries for various applications.
Building Blocks for Diverse Polycyclic Heterocyclic Scaffolds
The isoquinoline-1,3(2H,4H)-dione framework serves as a precursor for the synthesis of a variety of polycyclic heterocyclic systems. rsc.org Radical cascade reactions of N-acryloyl benzamides are a common method to construct the core isoquinolinedione ring. researchgate.net The iodo-substituent at the 6-position offers a strategic point for annulation reactions, leading to the formation of more complex, fused ring systems. For instance, intramolecular cyclization strategies can be employed to construct novel polycyclic scaffolds with potential biological activities. While direct examples starting from this compound are specific to patented claims, the general principle of using halogenated aromatic compounds in the synthesis of polycyclic structures is well-established. This approach allows for the creation of unique three-dimensional structures that can explore new regions of chemical space.
Precursors for Advanced Organic Materials
While direct applications of this compound derivatives in advanced organic materials are still emerging, the broader class of quinoline (B57606) and isoquinoline (B145761) derivatives has shown significant promise in this field. For example, quinoline-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net Specifically, a blue-emitting quinoline derivative, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been successfully used as an electron-transporting and emitting material in an OLED device, demonstrating a bright blue emission and a low turn-on voltage. researchgate.net Furthermore, derivatives of 4H-pyrano[3,2-c]quinoline have been fabricated into organic-inorganic photodiodes, exhibiting photovoltaic properties. acs.org The presence of an iodo-substituent on the isoquinoline-1,3(2H,4H)-dione core provides a reactive site for the introduction of various functionalities through cross-coupling reactions. This allows for the tuning of the electronic and photophysical properties of the resulting molecules, a key requirement for the development of new materials for applications in organic electronics, such as OLEDs and organic photovoltaics.
Scaffold Design for Targeted Molecular Recognition and Interaction Studies
The isoquinoline-1,3(2H,4H)-dione scaffold has proven to be a highly effective template for the design of molecules that can selectively interact with specific biological targets. The ability to modify the scaffold at various positions allows for the optimization of binding affinity and selectivity.
Design Principles for Enzyme Modulators (e.g., CDK4, TDP2, HIV-1 integrase)
The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold has been successfully exploited in the design of inhibitors for several key enzymes implicated in human diseases.
Cyclin-Dependent Kinase 4 (CDK4): Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle whose aberrant activity is a hallmark of many cancers. nih.gov The design principle for these inhibitors involves the introduction of a basic amine substituent on the aniline (B41778) ring, which is crucial for CDK4 inhibitory activity. Further enhancement of potency is achieved by introducing aryl or heteroaryl substituents at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core, a position where the iodine atom in the parent compound would be ideal for such modifications via cross-coupling reactions. nih.gov
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): The isoquinoline-1,3-dione chemotype has been identified as a selective inhibitor of TDP2, an enzyme involved in DNA repair that contributes to resistance to certain anticancer drugs. researchgate.net The initial hit was discovered through screening of an in-house compound library, and subsequent structure-activity relationship (SAR) studies revealed that substitutions at the C-6 or C-7 positions were preferred for inhibitory activity. researchgate.net The 6-iodo derivative itself was synthesized and evaluated as part of these studies. nih.gov
HIV-1 Integrase: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. researchgate.net The design of these inhibitors is based on the ability of the N-hydroxyimide functionality to chelate the essential metal ions in the enzyme's active site. The introduction of carboxamido side chains at the 4-position of the scaffold was found to be highly beneficial for anti-integrase activity. beilstein-journals.orgrsc.org
Structure-Activity Relationship (SAR) Studies for Specific Protein Targets
Detailed SAR studies have been crucial in optimizing the inhibitory activity and selectivity of isoquinoline-1,3(2H,4H)-dione derivatives against their respective protein targets.
For CDK4 inhibitors , SAR studies on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones revealed several key insights. nih.gov The presence of a basic amine on the phenylaminomethylene moiety is essential for activity. The nature and position of substituents on the isoquinoline core also significantly impact potency. For instance, substitution at the C-6 position with aryl or heteroaryl groups generally leads to more potent inhibitors.
| Compound | R1 (at C-6) | R2 (on aniline) | CDK4 IC50 (µM) |
| 1 | H | 3-NH2 | >10 |
| 2 | Phenyl | 3-NH2 | 0.025 |
| 3 | 2-Thienyl | 3-NH2 | 0.015 |
| 4 | 3-Pyridyl | 3-NH2 | 0.008 |
| Data derived from Tsou et al., J. Med. Chem. 2008, 51 (12), 3507–3525. nih.gov |
For TDP2 inhibitors , SAR studies of isoquinoline-1,3-dione analogues demonstrated that substitution at the C-6 position is well-tolerated and can lead to potent inhibitors. researchgate.net A variety of aryl and heteroaryl groups were introduced at this position, with some substitutions resulting in low micromolar inhibition of recombinant TDP2. The 6-iodo derivative served as a key intermediate for these explorations.
| Compound | Substitution at C-6 | TDP2 IC50 (µM) |
| 36 | Iodo | 15.5 |
| 48 | Phenyl | 4.4 |
| 52 | 3-Thienyl | 2.9 |
| 64 | 4-(Methylsulfonyl)phenyl | 1.9 |
| Data derived from Kankanala et al., J. Med. Chem. 2016, 59 (7), 3463–3479. researchgate.net |
For HIV-1 integrase inhibitors , SAR studies on 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives highlighted the importance of the substituent at the 4-position. beilstein-journals.org The introduction of carboxamide side chains at this position led to a significant enhancement in antiviral activity, with some derivatives exhibiting low micromolar to nanomolar potency.
| Compound | Substituent at C-4 | HIV-1 Integrase Strand Transfer IC50 (µM) |
| 1 | H | >100 |
| 33 | -C(O)NH(CH2)2Ph | 0.023 |
| 34 | -C(O)NH(p-F-benzyl) | 0.012 |
| Data derived from Billamboz et al., ACS Med. Chem. Lett. 2013, 4 (5), 458–462. beilstein-journals.org |
Development of Chemical Probes for Biological Systems
The modifiable nature of the isoquinoline-1,3(2H,4H)-dione scaffold makes it an attractive starting point for the development of chemical probes to study biological systems. These probes can be used for target identification, validation, and imaging.
Recently, isoquinoline-1,3(2H,4H)-dione has been incorporated into a library of electrophilic and photoreactive probes for use in integrated phenotypic screening and target identification campaigns. nih.gov These "Fragment-Forward" Screening and Molecular Probe (FFSMP) libraries utilize minimalist bifunctional isocyanides to generate structurally diverse compounds that can be armed with photoreactive or electrophilic groups for covalent modification of protein targets. nih.gov
Furthermore, the photochemical properties of isoquinoline-1,3(2H,4H)-dione derivatives have been explored. 4-Diazoisoquinoline-1,3(2H,4H)-diones have been shown to undergo photochemical functionalization, enabling the introduction of fluorinated moieties under mild conditions. researchgate.net This methodology is valuable for creating probes with altered pharmacokinetic properties or for use in 19F NMR-based screening. While not directly based on the isoquinoline-1,3-dione scaffold, a related 4-hydroxyisoindoline-1,3-dione has been used to develop a two-photon fluorescent probe for the detection of peroxynitrite, demonstrating the potential of this class of compounds in the design of fluorescent sensors for biologically relevant species.
Utility in Materials Science Research
The electron-deficient nature of the isoquinoline-1,3(2H,4H)-dione core makes it an attractive building block for the construction of functional organic materials. The presence of the 6-iodo substituent is particularly advantageous, as it serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govorganic-chemistry.orgresearchgate.net These reactions allow for the straightforward introduction of various aryl, vinyl, and alkynyl groups, respectively, thereby enabling the synthesis of a diverse range of π-conjugated systems with tunable optoelectronic properties.
The development of novel organic semiconductors is crucial for advancing the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound moiety can be strategically incorporated into conjugated polymers and small molecules to modulate their electronic properties.
Through Suzuki-Miyaura cross-coupling reactions, various aryl and heteroaryl units can be attached at the 6-position of the isoquinoline-1,3(2H,4H)-dione core. nih.govresearchgate.net This allows for the creation of donor-acceptor (D-A) type structures, where the electron-withdrawing isoquinolinedione acts as the acceptor unit. The choice of the coupled aryl group significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the bandgap of the resulting material, which are critical parameters for charge transport and photovoltaic performance.
Similarly, the Heck reaction can be employed to introduce vinyl linkages, extending the π-conjugation and promoting intermolecular interactions favorable for charge mobility. researchgate.netnih.gov Sonogashira coupling, on the other hand, allows for the incorporation of rigid and linear acetylene (B1199291) bridges, which can enhance the planarity and charge transport characteristics of the final molecule. organic-chemistry.orgwikipedia.org
| Coupling Reaction | Reactant | Resulting Linkage | Potential Application |
| Suzuki-Miyaura | Arylboronic acid | Aryl | OFETs, OPVs |
| Heck | Alkene | Vinyl | OFETs, OPVs |
| Sonogashira | Terminal alkyne | Alkynyl | OFETs, OPVs |
This table illustrates the potential of palladium-catalyzed cross-coupling reactions for modifying this compound to create materials for organic electronic devices.
Derivatives of isoquinoline are known to exhibit interesting photophysical properties, and the isoquinoline-1,3(2H,4H)-dione scaffold is no exception. mdpi.comresearchgate.net The introduction of various substituents through the 6-iodo position can be used to fine-tune the absorption and emission characteristics of these compounds, leading to the development of novel chromophores and fluorophores.
For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles has shown that the presence of specific substituents can significantly influence the fluorescence properties, with some derivatives exhibiting solvent-dependent emission shifts. mdpi.com By analogy, coupling of aromatic amines or other fluorescent moieties to the 6-position of the isoquinoline-1,3(2H,4H)-dione core via Buchwald-Hartwig amination or Suzuki-Miyaura coupling could lead to new fluorescent probes with potential applications in sensing and imaging.
The photophysical properties of such derivatives are highly dependent on the nature of the substituent introduced. Electron-donating groups are expected to induce a red-shift in the absorption and emission spectra due to an enhanced intramolecular charge transfer (ICT) character from the substituent to the electron-deficient isoquinolinedione core. Conversely, electron-withdrawing groups may lead to a blue-shift.
| Substituent at 6-position | Expected Photophysical Effect | Potential Application |
| Electron-donating group (e.g., -NH2, -OR) | Red-shift in absorption/emission | Fluorescent probes, Dyes |
| Electron-withdrawing group (e.g., -CN, -NO2) | Blue-shift in absorption/emission | Optical materials |
| Extended π-conjugated system | Tunable absorption/emission | Organic light-emitting diodes (OLEDs) |
This table summarizes the expected influence of substituents at the 6-position on the photophysical properties of isoquinoline-1,3(2H,4H)-dione derivatives and their potential applications.
Exploration in Chemical Biology Tools
The isoquinoline-1,3(2H,4H)-dione scaffold is a key component in a variety of biologically active molecules. Notably, derivatives of isoquinolinone and naphthyridinone have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.govnih.gov The development of selective PARP-1 inhibitors is an active area of research, and the this compound provides a valuable starting point for the synthesis of new potential drug candidates.
The iodo-substituent can be utilized to introduce various functionalities that can interact with specific residues in the active site of PARP-1, potentially leading to enhanced potency and selectivity. For example, Suzuki-Miyaura or Sonogashira coupling reactions can be used to append fragments that mimic the nicotinamide (B372718) portion of the natural substrate, NAD+.
Future Directions and Emerging Research Trends in 6 Iodoisoquinoline 1,3 2h,4h Dione Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The development of green and efficient synthetic methods for isoquinoline-1,3(2H,4H)-dione derivatives is a primary focus of current research. rsc.org Traditional synthetic routes often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Future methodologies will prioritize sustainability by incorporating principles of green chemistry.
Key areas of development include:
Metal-Free Catalysis: While metal-catalyzed reactions have been instrumental, there is a growing interest in developing metal-free alternatives to mitigate concerns about toxicity and cost. For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to produce isoquinoline-1,3(2H,4H)-dione derivatives under mild, metal-free, and solvent-free conditions. nih.gov
Photochemical and Electrochemical Methods: Light-mediated and electrochemical approaches offer green alternatives to traditional thermal reactions. researchgate.net Photochemical O-H insertion reactions of 4-diazoisoquinoline-1,3(2H,4H)-diones have been shown to be effective for introducing fluorinated moieties. nih.gov Similarly, an electrochemical continuous-flow method has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which operates under metal-free and oxidant-free conditions. researchgate.net
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. researchgate.net Visible-light-mediated tandem reactions of acryloylbenzamides have been developed to yield various isoquinoline-1,3(2H,4H)-diones. researchgate.net
Exploration of Unconventional Reactivity and Novel Transformative Processes
Beyond established synthetic routes, researchers are exploring the unconventional reactivity of the 6-iodoisoquinoline-1,3(2H,4H)-dione core to access novel chemical space. The iodo-substituent at the 6-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.
Future research will likely focus on:
Radical Cascade Reactions: The use of radical precursors to initiate cascade cyclizations of acryloyl benzamides is a powerful strategy for constructing the isoquinoline-1,3-dione scaffold. rsc.org This approach allows for the incorporation of a wide range of functional groups containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. rsc.orgresearchgate.net
C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach to modifying the isoquinoline-1,3(2H,4H)-dione skeleton. While still an emerging area for this specific scaffold, rhodium-catalyzed C-H activation has been successfully applied to the synthesis of related isoquinolones. researchgate.net
Asymmetric Catalysis: The development of enantioselective methods to introduce chirality is crucial for pharmaceutical applications. A mild and efficient enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been established, yielding products with excellent enantiomeric excess. nih.gov
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of reaction mechanisms is essential for optimizing existing methods and designing new transformations. The integration of advanced spectroscopic techniques allows for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and transition states.
Emerging trends in this area include:
In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can be used to follow the progress of a reaction without the need for sampling and quenching.
Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can be used to detect and characterize transient intermediates in complex reaction mixtures.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used in conjunction with experimental data to elucidate reaction mechanisms and predict reactivity.
Harnessing Artificial Intelligence and Machine Learning for Predictive Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. These tools can be used to predict the properties of novel molecules, optimize reaction conditions, and even design new synthetic routes.
For this compound chemistry, AI and ML could be applied to:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives, guiding the design of more potent compounds. plos.org For example, 3D-QSAR and docking studies have been used to explore the interactions between isoquinoline-1,3-dione derivatives and cyclin-dependent kinase 4 (CDK4), leading to the design of new potent inhibitors. plos.org
Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation, saving time and resources.
Retrosynthetic Analysis: AI-powered tools can be used to propose novel and efficient synthetic routes to target molecules, including complex this compound derivatives.
Synergistic Applications in Multidisciplinary Chemical Research Initiatives
The unique properties of the this compound scaffold make it a valuable building block in various multidisciplinary research areas. The presence of the iodo-group allows for facile radio-labeling for use in molecular imaging, while the core structure has shown promise in materials science and chemical biology.
Future synergistic applications may include:
Development of Chemical Probes: The isoquinoline-1,3-dione core can be functionalized to create chemical probes for studying biological processes.
Design of Novel Materials: The rigid, planar structure of the isoquinoline-1,3-dione system makes it an attractive candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Drug Discovery: The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. researchgate.netnih.gov Continued exploration of this scaffold will likely lead to the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Iodoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of iodinated isoquinoline derivatives typically involves halogenation at the 6-position using iodine and oxidizing agents. For example, analogous compounds like 6-(4-Fluorophenyl)-2-hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione were synthesized via nucleophilic substitution or iodination under controlled temperatures (e.g., 60–80°C) in solvents like acetonitrile or dichloromethane . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodine) and inert atmospheres to prevent side reactions. Characterization via NMR (e.g., δ 7.69 ppm for aromatic protons) and HRMS ensures structural fidelity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Multi-dimensional NMR (e.g., , , and 2D experiments like COSY/HSQC) is critical for assigning aromatic and carbonyl signals. For example, NMR peaks at δ 166.9 ppm (C=O) and 161.9 ppm (C-I) confirm functional groups . IR spectroscopy identifies N-H stretches (~3200 cm) and carbonyl vibrations (~1700 cm) . X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding networks in analogs like 6-nitroquinazoline-2,4(1H,3H)-dione .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Stability data for related compounds (e.g., 2-hydroxyisoquinoline-1,3-dione) suggest storage at -20°C in powder form (3-year stability) or -80°C in DMSO (6-month stability). Avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh solutions using vehicles like 0.5% CMC Na (oral) or DMSO:Tween 80:saline (10:5:85 for injections) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for iodinated isoquinoline derivatives?
- Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. For example, tautomerism in 2-hydroxyisoquinoline-1,3-dione analogs can shift NMR peaks but is absent in crystal structures. Validate via variable-temperature NMR to detect dynamic processes and DFT calculations to model energetically favorable conformations .
Q. What factorial design approaches optimize reaction parameters for iodinated isoquinoline synthesis?
- Methodological Answer : Use a 2 factorial design to test variables like temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and iodine equivalents (1–1.5). For example, a study on diiodohydroxyquinoline used response surface methodology (RSM) to maximize yield (82%) by balancing reagent ratios and reaction time . ANOVA identifies significant factors (e.g., temperature contributes 60% variance) .
Q. How can computational tools predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like topoisomerase II or β-amyloid. For analogs, QSAR models using descriptors like LogP (0.538) and tPSA (57.61 Å) correlate with blood-brain barrier permeability . COMSOL Multiphysics integrates AI to simulate reaction kinetics and optimize process parameters .
Q. What strategies mitigate iodine displacement during functionalization of this compound?
- Methodological Answer : Protect the iodine atom via coordination with Cu(I) or Pd(0) catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 6-iodoindole-3-carbaldehyde derivatives were stabilized using Pd(PPh) and arylboronic acids under inert conditions . Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and LC-MS to detect byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
